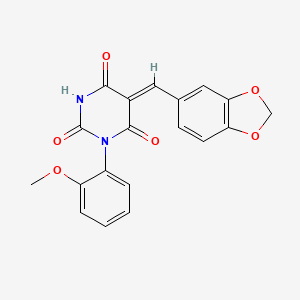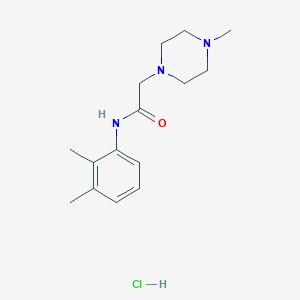![molecular formula C21H24N2O3 B4738108 N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4738108.png)
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a xanthene core. Xanthene derivatives are known for their fluorescent properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Attachment of the propyl chain: The propyl chain can be introduced by reacting the xanthene core with 3-chloropropylamine in the presence of a base such as sodium hydroxide.
Introduction of the morpholine ring: The final step involves the reaction of the intermediate product with morpholine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the xanthene core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles attached to the propyl chain.
Wissenschaftliche Forschungsanwendungen
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques such as fluorescence spectroscopy and microscopy.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling their visualization and tracking. The morpholine ring may also interact with biological receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide
- 3-(4-Morpholino)propyl isothiocyanate
- 3-(N-morpholino)propanesulfonic acid
Uniqueness
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a morpholine ring, which imparts distinct fluorescent properties and biological activity. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence imaging and diagnostic assays.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(22-10-5-11-23-12-14-25-15-13-23)20-16-6-1-3-8-18(16)26-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOECNLJCFPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4738025.png)
![N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4738030.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide](/img/structure/B4738034.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B4738040.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4738047.png)

![ethyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4738053.png)

![(2,6-dichloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4738062.png)
![N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B4738072.png)
![1-[3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]butan-1-one](/img/structure/B4738083.png)
![ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4738098.png)
![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4738104.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)
